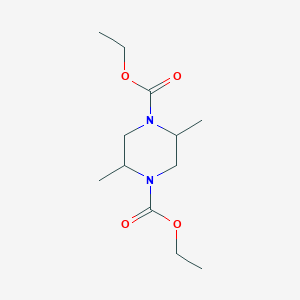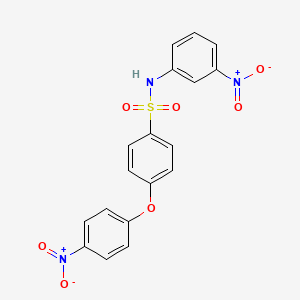
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways involved in inflammation and cancer growth. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate caspase-3, a protein involved in apoptosis.
Biochemical and Physiological Effects:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has also been found to have antioxidant properties, reducing oxidative stress and protecting cells from damage. Additionally, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for future research. It has been found to have unique biochemical and physiological effects, making it a potential treatment for a variety of diseases. However, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide also has limitations for lab experiments. It is a complex compound that requires specialized equipment and techniques for synthesis and analysis. Additionally, the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is not fully understood, making it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide. One area of research is to further investigate the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide and its effects on specific enzymes and pathways involved in inflammation and cancer growth. Another area of research is to explore the potential applications of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, research could focus on optimizing the synthesis and analysis of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide to improve its efficacy and reduce its limitations for lab experiments.
Conclusion:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide and its potential applications in the treatment of various diseases.
Synthesis Methods
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminothiophene with ethyl chloroformate to produce 2-(ethoxycarbonyl)thiophene. The second step involves the reaction of 2-(ethoxycarbonyl)thiophene with hydrazine hydrate to produce 2-(1,1-dioxidotetrahydro-3-thienyl)hydrazine. The final step involves the reaction of 2-(1,1-dioxidotetrahydro-3-thienyl)hydrazine with phenyl isothiocyanate to produce 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide.
Scientific Research Applications
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to have potential applications in the field of medicine due to its unique biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
1-[(1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c15-18(16)7-6-10(8-18)13-14-11(17)12-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHNWCIVAAJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)

![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)



![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)

![2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
![3-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B5184183.png)
![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]-2-propanol](/img/structure/B5184206.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)